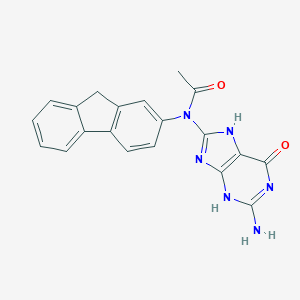

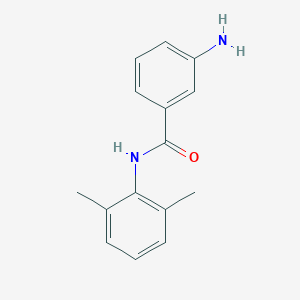

3-amino-N-(2,6-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide involves the ameltolide framework, which has been demonstrated to be the most potent anticonvulsant benzamide described thus far. Various derivatives of ameltolide, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated in several anticonvulsant models, showing superior efficacy to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Molecular Structure Analysis

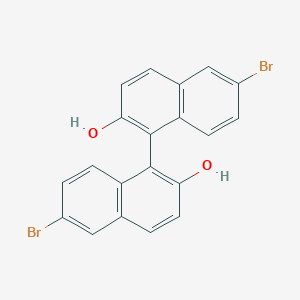

The molecular structure of 3-amino-N-(2,6-dimethylphenyl)benzamide has been analyzed, showing that the central NHCO bridging unit is tilted at angles to the benzoyl ring, with the benzoyl and aniline rings almost orthogonal to each other. This arrangement is similar to that observed in other benzanilides, suggesting a significant role of the molecular conformation in its biological activity (Gowda et al., 2008).

Chemical Reactions and Properties

3-amino-N-(2,6-dimethylphenyl)benzamide participates in various chemical reactions due to its amide and aromatic components, leading to the synthesis of derivatives with potential anticonvulsant activities. Its potent anticonvulsant properties in several animal models, particularly against maximal electroshock-induced seizures, highlight its significant chemical reactivity and the importance of its structural components (Robertson et al., 1987).

Physical Properties Analysis

The physical properties, including solubility and pharmacokinetics of 3-amino-N-(2,6-dimethylphenyl)benzamide, have been studied. Its pharmacokinetic profile demonstrates rapid absorption and metabolism, with significant excretion through urine, indicating favorable physical characteristics for oral administration (Potts et al., 1989).

Chemical Properties Analysis

The chemical properties of 3-amino-N-(2,6-dimethylphenyl)benzamide, particularly its interaction with other compounds and its stability under various conditions, have been a focus of study. The compound's ability to form stable derivatives through reactions with primary amines suggests its versatility and potential for creating new therapeutic agents (Sabbaghan & Hossaini, 2012).

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

- Scientific Field : Biochemistry

- Application Summary : Benzamides, including 3-amino-N-(2,6-dimethylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Continuous Synthesis in Microflow System

- Scientific Field : Chemical Engineering

- Application Summary : N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, has been synthesized in a continuous flow microreactor system .

- Methods of Application : The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in the microflow system .

- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Anticonvulsant Activity

- Scientific Field : Pharmacology

- Application Summary : N-(2,6-dimethylphenyl)-substituted benzamides have been examined for their anticonvulsant activity.

- Methods of Application : The efficacy of these compounds against pentylenetetrazole-induced seizures in rats was tested.

- Results : The study provided insights into their efficacy, but specific results or quantitative data were not provided in the source.

Proteomics Research

- Scientific Field : Proteomics

- Application Summary : “3-amino-N-(2,6-dimethylphenyl)benzamide” is a specialty product used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not provided in the source .

- Results : The specific results or outcomes obtained in proteomics research using this compound are not provided in the source .

Metabolism and Disposition Studies

- Scientific Field : Pharmacokinetics

- Application Summary : “3-amino-N-(2,6-dimethylphenyl)benzamide” has been studied for its metabolism, disposition, and pharmacokinetics .

- Methods of Application : The compound was administered orally, and the major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .

- Results : Two hours after oral dosing with 14C-LY201116, ADMP and HADMP comprised 92% of the total radioactivity in the plasma .

Industrial Applications

- Scientific Field : Industrial Chemistry

- Application Summary : Amide compounds, including “3-amino-N-(2,6-dimethylphenyl)benzamide”, are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application in these industries are not provided in the source .

- Results : The specific results or outcomes obtained in these industries using this compound are not provided in the source .

Safety And Hazards

The safety data sheet for 3-amino-N-(2,6-dimethylphenyl)benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

3-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRZHTFAGDHGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546049 |

Source

|

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,6-dimethylphenyl)benzamide | |

CAS RN |

14635-96-2 |

Source

|

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.